molecular formula C17H14BrN5O B11140790 2-(4-bromo-1H-indol-1-yl)-N-([1,2,4]triazolo[4,3-a]pyridin-3-ylmethyl)acetamide

2-(4-bromo-1H-indol-1-yl)-N-([1,2,4]triazolo[4,3-a]pyridin-3-ylmethyl)acetamide

Cat. No.: B11140790
M. Wt: 384.2 g/mol
InChI Key: SRVZARQWWXDUFR-UHFFFAOYSA-N
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Description

This compound is a brominated indole derivative fused with a [1,2,4]triazolo[4,3-a]pyridine scaffold via an acetamide linker. The 4-bromo substitution on the indole ring enhances electrophilic reactivity, making it a candidate for targeted covalent binding in drug design. The [1,2,4]triazolo[4,3-a]pyridine moiety is a privileged heterocyclic structure known for kinase inhibition and CNS activity .

Properties

Molecular Formula

C17H14BrN5O

Molecular Weight

384.2 g/mol

IUPAC Name

2-(4-bromoindol-1-yl)-N-([1,2,4]triazolo[4,3-a]pyridin-3-ylmethyl)acetamide

InChI

InChI=1S/C17H14BrN5O/c18-13-4-3-5-14-12(13)7-9-22(14)11-17(24)19-10-16-21-20-15-6-1-2-8-23(15)16/h1-9H,10-11H2,(H,19,24)

InChI Key

SRVZARQWWXDUFR-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=NN=C(N2C=C1)CNC(=O)CN3C=CC4=C3C=CC=C4Br

Origin of Product

United States

Preparation Methods

Synthesis:: A practical one-pot synthesis of [1,2,4]triazolo[4,3-a]pyridines has been reported . It involves the reaction of 2-hydrazinopyridine with substituted aromatic aldehydes at room temperature. This method provides access to synthetically and biologically important triazolopyridine derivatives.

Industrial Production:: While specific industrial production methods are not widely documented, the synthetic route mentioned above could be adapted for larger-scale production.

Chemical Reactions Analysis

Reactions::

    Cyclization: The key step involves cyclization of the hydrazine and aldehyde, forming the triazolopyridine ring.

    Functional Group Tolerance: The method is functional group tolerant, allowing for diverse substituents.

Common Reagents::

    2-Hydrazinopyridine: The starting material.

    Substituted Aromatic Aldehydes: Reactants for cyclization.

Major Products:: The major product is the [1,2,4]triazolo[4,3-a]pyridine scaffold.

Mechanism of Action

The exact mechanism remains an active area of research. its effects likely involve interactions with cellular targets and signaling pathways.

Comparison with Similar Compounds

Structural and Functional Comparison with Analogous Compounds

Below is a detailed comparison with structurally related compounds, focusing on substituent effects, pharmacological profiles, and synthetic accessibility.

Table 1: Key Structural and Functional Differences

Compound Name Core Structure Substituents Key Features Biological Relevance Reference
2-(4-Bromo-1H-indol-1-yl)-N-([1,2,4]triazolo[4,3-a]pyridin-3-ylmethyl)acetamide Indole + [1,2,4]triazolo[4,3-a]pyridine 4-Br on indole; acetamide linker Enhanced electrophilicity for covalent binding; kinase inhibition potential Hypothesized kinase inhibitor (e.g., JAK/STAT pathway) -
2-(6-Chloro-1H-indol-1-yl)-N-[3-([1,2,4]triazolo[4,3-a]pyridin-3-yl)propyl]acetamide Indole + [1,2,4]triazolo[4,3-a]pyridine 6-Cl on indole; propyl linker Increased lipophilicity; extended linker may improve target engagement Potential CNS agent (structural similarity to anxiolytics)
4-(4-Bromo-3-(4-chlorophenyl)-5-(6,6-dimethyl-4-oxo-4,5,6,7-tetrahydro-1H-indol-2-yl)-1H-pyrazol-1-yl)benzenesulfonamide Pyrazole + indole + sulfonamide 4-Br, 4-Cl-phenyl, sulfonamide Dual COX-2/LOX inhibition (sulfonamide group); anti-inflammatory activity Confirmed COX-2 inhibitor (IC₅₀ = 0.8 nM)
N-((1S,3R)-3-(6H-pyrrolo[2,3-e][1,2,4]triazolo[4,3-a]pyrazin-1-yl)cyclopentyl)-2-(4-cyanophenyl)acetamide Pyrrolo-triazolo-pyrazine + cyclopentyl 4-CN-phenyl; cyclopentyl backbone High selectivity for kinase ATP pockets (e.g., ALK, TRK) Preclinical candidate for oncology

Substituent Effects on Bioactivity

  • Bromo vs. Chloro Indole Derivatives : The 4-bromo substitution in the target compound increases steric bulk and electron-withdrawing effects compared to 6-chloro analogs (e.g., ). Bromine’s larger atomic radius may enhance hydrophobic interactions in kinase binding pockets, while chlorine’s smaller size improves metabolic stability .

Pharmacological Profiles

  • Kinase Inhibition: The [1,2,4]triazolo[4,3-a]pyridine core is a known hinge-binding motif in kinase inhibitors. The target compound’s bromoindole moiety may mimic ATP’s adenine ring, similar to FDA-approved kinase inhibitors like Ibrutinib .
  • Anti-inflammatory Potential: Compared to sulfonamide-containing analogs (), the target compound lacks a COX-2 pharmacophore but may target upstream signaling pathways (e.g., JAK3 inhibition) due to its indole-triazole hybrid structure .

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